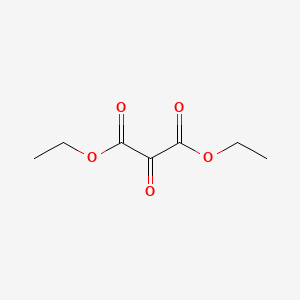

Diethyl ketomalonate

Cat. No. B1194521

Key on ui cas rn:

609-09-6

M. Wt: 174.15 g/mol

InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384934B2

Procedure details

Combine diethylketomalonate (50 g, 0.287 mol) in 3A ethanol (250 mL) and add N-methylhydroxylamine-HCl (23.9 g, 0.287 mol). Add pyridine (22.7 g, 0.287 mol) and heat to reflux (78° C.) the colorless homogeneous solution with stirring under nitrogen for approximately 2.5 hours before cooling to ambient temperature. Stir at ambient temperature for approximately 48 hours monitoring by HPLC analysis (Zorbax RX C18, 55% ACN/45% 0.1% TFA, 1 mL/min, 233 nm). Concentrate the reaction mixture in vacuo to a wet, waxy white solid and partition between 100 mL of EtOAc and 100 mL of H2O. Extract the aqueous layer with 3×100 mL portions of EtOAc. Combine the EtOAc layers, wash with 100 mL of brine, dry over MgSO4, filter, and evaporate down to a yellow oil. Absorb the crude product onto silica gel 60 (Merck, 230-400 mesh) and elute with 4 L of a 9:1 hexanes:EtOAc solution as eluent. Evaporate the eluent in vacuo to afford 56.3 g (96.6% yield) of the title compound as a pale yellow homogeneous oil; 1H NMR (300 MHz, CDCl3) δ 4.29 (m, 4H), 4.05 (s, 3H), 1.259 (t, 6H, J=7.32 Hz); 13C NMR (75 MHz, CDCl3) δ 159.9, 158.9, 143.3, 64.2, 62.3, 62.1, 13.7; IR (CHCl3) 3029, 2986, 2944, 1744, 1605, 1329, 1301, 1264, 1237, 1103, 1043 cm−1; UV (EtOH) λmax 231 nm (ε 8582); HRMS (ES) exact mass calc'd for C8H13NO5 203.0794, Found 203.0797. Anal. calc'd for C8H13NO5: C, 47.29; H, 6.45; N, 6.89. Found: C, 46.28; H, 6.36; N, 4.86.

[Compound]

Name

3A

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

Yield

96.6%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:12])[C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH2:13]([OH:15])C.Cl.C[NH:18]O.N1C=CC=CC=1>C(#N)C>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[N:18][O:15][CH3:13])[C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH3:10] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(C(=O)OCC)=O)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

23.9 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNO

|

[Compound]

|

Name

|

3A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

22.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring under nitrogen for approximately 2.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before cooling to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir at ambient temperature for approximately 48 hours

|

|

Duration

|

48 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the reaction mixture in vacuo to a wet, waxy white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partition between 100 mL of EtOAc and 100 mL of H2O

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous layer with 3×100 mL portions of EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with 100 mL of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate down to a yellow oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Absorb the crude product onto silica gel 60 (Merck, 230-400 mesh)

|

WASH

|

Type

|

WASH

|

|

Details

|

elute with 4 L of a 9:1 hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporate the eluent in vacuo

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C(=O)OCC)=NOC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 56.3 g | |

| YIELD: PERCENTYIELD | 96.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |